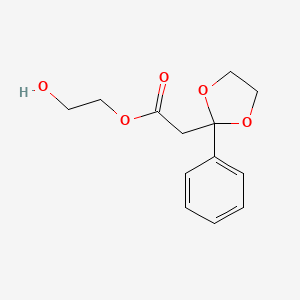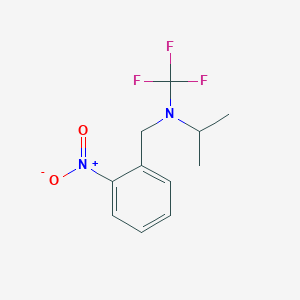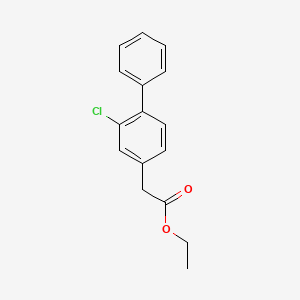![molecular formula C11H21N3O B13957669 2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(7-amino-2-azaspiro[44]nonan-2-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group and a spiro-fused azaspiro[44]nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-2-azaspiro[4.4]nonan-3-one
- 2,7-Diazaspiro[4.4]nonan-1-one
- {2-Azaspiro[4.4]nonan-3-yl}methanol
Uniqueness
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one stands out due to its unique spirocyclic structure and the presence of multiple amino groups.
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
2-amino-1-(8-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(12)10(15)14-5-4-11(7-14)3-2-9(13)6-11/h8-9H,2-7,12-13H2,1H3 |
Clé InChI |
LJZPIHKVFRNITN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC2(C1)CCC(C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


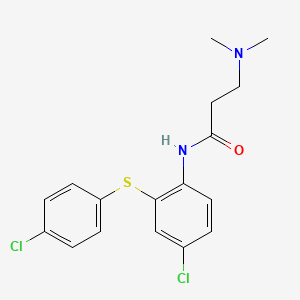
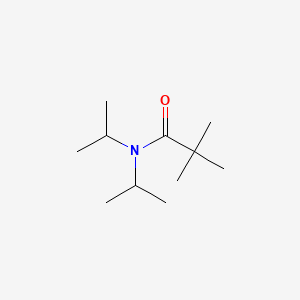

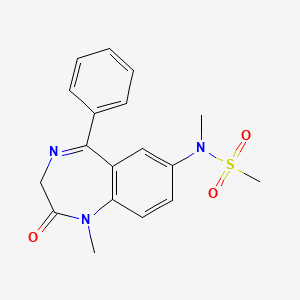
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
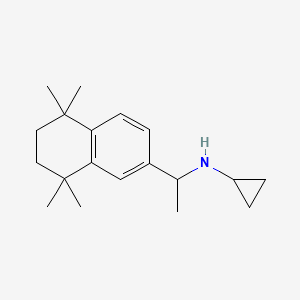
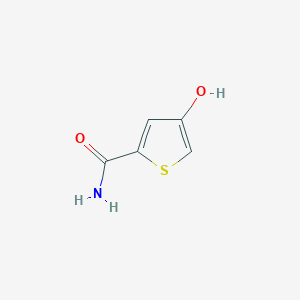
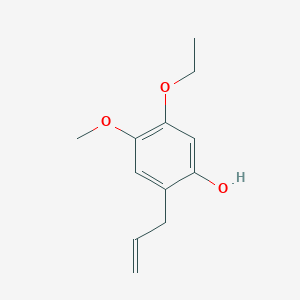
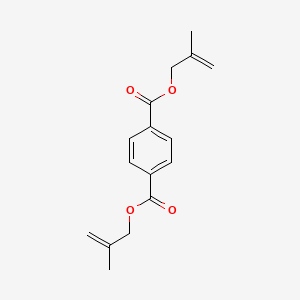
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)

